molecular formula C21H14ClNS B2873313 2-[(4-Chlorophenyl)sulfanyl]-3-phenylquinoline CAS No. 339013-77-3

2-[(4-Chlorophenyl)sulfanyl]-3-phenylquinoline

Cat. No.: B2873313
CAS No.: 339013-77-3
M. Wt: 347.86
InChI Key: AQNFUEADSPPSBR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-3-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNS/c22-17-10-12-18(13-11-17)24-21-19(15-6-2-1-3-7-15)14-16-8-4-5-9-20(16)23-21/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNFUEADSPPSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-3-phenylquinoline typically involves the reaction of 2-chloro-3-phenylquinoline with 4-chlorothiophenol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield and purity of the product. The use of advanced purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) can further enhance the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfanyl]-3-phenylquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound to its corresponding thiol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-3-phenylquinoline involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Sulfanyl vs. Amino Groups
  • 4-Amino-2-(4-chlorophenyl)-3-phenylquinoline (4c): Key Difference: Amino (-NH₂) replaces the sulfanyl (-S-) group at position 2. Synthesis: Prepared via PdCl₂-catalyzed coupling with phenylboronic acid .
Sulfanyl vs. Sulfonyl Groups
  • 8-Acetamino-3-(4-chlorophenylsulfonyl)quinoline: Key Difference: Sulfonyl (-SO₂-) replaces sulfanyl (-S-). Synthesis: Oxidized from the sulfanyl precursor using magnesium monoperoxyphthalate . Impact: Sulfonyl groups are electron-withdrawing, increasing stability and altering reactivity. This may enhance binding to targets like enzymes or receptors .

Core Heterocycle Modifications

Quinoline vs. Isoquinoline
  • 1-(4-Chlorophenyl)-3-phenylisoquinoline: Key Difference: Isoquinoline core (benzannulation at C1-N) vs. quinoline (C2-N). Crystal Structure: Exhibits four independent molecules with variable dihedral angles (21.2°–36.5°) for the 3-phenyl substituent, affecting molecular packing . Impact: Altered π-π stacking and steric interactions may influence solid-state properties and bioavailability .
Quinoline vs. Quinazolinone
  • 2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one: Key Difference: Quinazolinone core (with a ketone) replaces quinoline.

Functional Group Additions

Chalcone Hybridization
  • 3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one: Key Addition: Chalcone (α,β-unsaturated ketone) moiety. Crystal Structure: Exhibits π-π interactions (centroid distances: 3.428–3.770 Å), which may enhance anticancer or antimicrobial activity . Synthesis: KOH-mediated Claisen-Schmidt condensation .
Carboxylic Acid Derivatives
  • 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic Acid: Key Addition: Carboxylic acid (-COOH) at position 4. Molecular weight rises to 421.9 g/mol .

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Biological/Physical Notes
This compound Quinoline 2-S-(4-ClPh), 3-Ph 347.86 Sulfanyl group for moderate reactivity No bioactivity data
4-Amino-2-(4-chlorophenyl)-3-phenylquinoline Quinoline 2-NH₂, 3-Ph, 4-ClPh ~347.86 (estimated) Amino group enhances H-bonding Synthesis via Pd catalysis
3-(4-Chlorophenyl)-1-(quinolin-3-yl)chalcone Quinoline Chalcone at C3, 4-ClPh 453.3 π-π interactions in crystal Anticancer potential inferred
2-(4-ClPh)-3-(4-MeOPhS)quinoline-4-COOH Quinoline 4-COOH, 2-S-(4-MeOPh), 3-Ph 421.9 High polarity, improved solubility No activity data
8-Acetamino-3-(4-ClPhSO₂)quinoline Quinoline 8-acetamino, 3-SO₂-(4-ClPh) ~400 (estimated) Sulfonyl group increases stability Oxidized from sulfanyl precursor

Research Findings and Implications

  • Crystallography : Dihedral angles and π-π interactions (e.g., 3.428 Å in chalcone hybrids) suggest structural flexibility and packing variations that may influence drug formulation .
  • Synthetic Flexibility: Functional group modifications (e.g., amino, sulfonyl) demonstrate tunability for targeted bioactivity, though direct data on this compound remains sparse .

Biological Activity

2-[(4-Chlorophenyl)sulfanyl]-3-phenylquinoline is a heterocyclic compound characterized by a quinoline ring system fused with a phenyl group and a sulfanyl group attached to a chlorophenyl moiety. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial, anticancer, and antiviral properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H12_{12}ClN1_{1}S1_{1}. The presence of the chlorinated aromatic ring and sulfur atom enhances its chemical reactivity and biological interactions.

Antimicrobial Properties

Quinoline derivatives, including this compound, have shown significant antimicrobial activity. Studies indicate that this compound exhibits efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)8 µg/mL
Enterococcus faecalis16 µg/mL
Escherichia coli32 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies have demonstrated that this compound inhibits the proliferation of human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549) cells.

Case Study: Anticancer Efficacy
In a study evaluating the effects of quinoline derivatives on cancer cell viability, this compound was tested against multiple cancer lines using the WST-1 assay. The results showed an IC50_{50} value of approximately 25 µM for MDA-MB-231 cells, indicating significant cytotoxicity.

Table 2: IC50_{50} Values for Cancer Cell Lines

Cell LineIC50_{50} (µM)
MDA-MB-23125
A54930
C-32 (Melanoma)35

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. It has been found to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., BAX) and downregulating anti-apoptotic proteins (e.g., BCL-2).

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